2-(2H-tetrazol-5-yl)quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-tetrazol-5-yl)quinolin-8-amine is a heterocyclic compound that combines the structural features of quinoline and tetrazole Quinoline is a nitrogen-containing aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-tetrazol-5-yl)quinolin-8-amine typically involves the construction of the quinoline and tetrazole rings followed by their coupling. One common method involves the reaction of 8-aminoquinoline with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for large-scale production by using efficient catalysts and reaction conditions that minimize by-products and maximize yield. For example, the use of stannic chloride or indium(III) chloride as catalysts in the cyclization reactions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2H-tetrazol-5-yl)quinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline or tetrazole derivatives .
Scientific Research Applications
2-(2H-tetrazol-5-yl)quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-tetrazol-5-yl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing aromatic compound with various biological activities.
Tetrazole: A five-membered ring containing four nitrogen atoms, known for its stability and biological activity.
Quinoxaline: A heterocyclic compound similar to quinoline but with two nitrogen atoms in the ring.
Uniqueness
2-(2H-tetrazol-5-yl)quinolin-8-amine is unique due to its combination of quinoline and tetrazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
CAS No. |
110683-25-5 |
---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)quinolin-8-amine |
InChI |
InChI=1S/C10H8N6/c11-7-3-1-2-6-4-5-8(12-9(6)7)10-13-15-16-14-10/h1-5H,11H2,(H,13,14,15,16) |
InChI Key |
KIVXWNZVEUCNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.